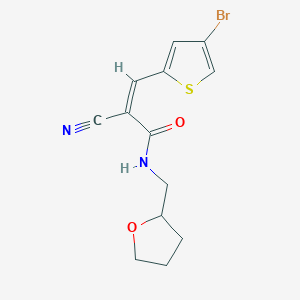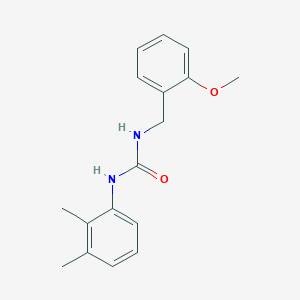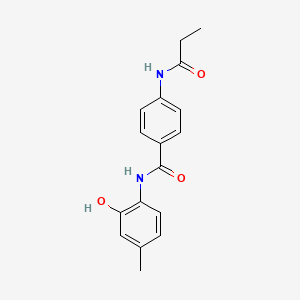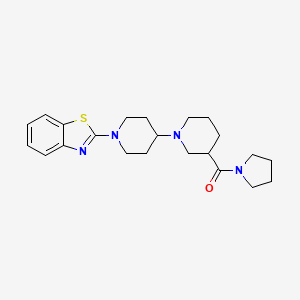
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of acrylamide derivatives, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C, by targeting viral proteases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to inhibit viral replication by blocking the activity of viral proteases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. This compound is also soluble in a variety of solvents, which makes it easy to use in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide. One direction is to further explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be important for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with malononitrile in the presence of a base to form 3-(4-bromo-2-thienyl)-2-cyanoacrylic acid. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to form this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
3-(4-bromo-2-thienyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer and leukemia. In addition, this compound has been shown to have anti-viral properties and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-10-5-12(19-8-10)4-9(6-15)13(17)16-7-11-2-1-3-18-11/h4-5,8,11H,1-3,7H2,(H,16,17)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAPDBDCDFZJJM-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC(=CS2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=CC(=CS2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5367838.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5367853.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367856.png)



![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)

![2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5367901.png)
![1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5367909.png)